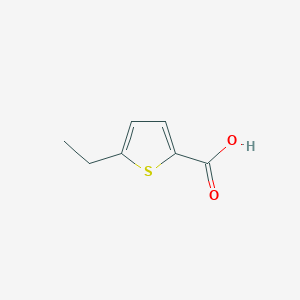

5-Ethylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBNGIDVTPTFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343206 | |

| Record name | 5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23229-72-3 | |

| Record name | 5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Ethylthiophene-2-carboxylic acid" CAS number and molecular weight

An In-depth Technical Guide to 5-Ethylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

5-Ethylthiophene-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic and steric properties that make it a valuable scaffold for the synthesis of novel molecules.[1] The strategic placement of an ethyl group at the 5-position and a carboxylic acid at the 2-position provides two distinct points for chemical modification, allowing for the construction of a diverse library of derivatives. This guide provides a comprehensive overview of 5-Ethylthiophene-2-carboxylic acid, from its fundamental properties and synthesis to its applications as a key building block in the development of new therapeutic agents.

Core Properties of 5-Ethylthiophene-2-carboxylic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 5-Ethylthiophene-2-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23229-72-3 | [2][3] |

| Molecular Formula | C₇H₈O₂S | [4] |

| Molecular Weight | 156.20 g/mol | [4] |

| Appearance | Solid | |

| SMILES String | CCc1ccc(s1)C(O)=O | [4] |

| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [4] |

Synthesis of 5-Ethylthiophene-2-carboxylic acid

The synthesis of 5-Ethylthiophene-2-carboxylic acid can be achieved through various synthetic routes. A common and effective method is the oxidation of the corresponding aldehyde, 5-ethylthiophene-2-carbaldehyde. This transformation is a staple in organic synthesis, and the choice of oxidizing agent is critical to achieving a high yield and purity.

Another innovative approach involves the direct carboxylation of 2-ethylthiophene using a tetrachloromethane-methanol system in the presence of a transition metal catalyst, such as an iron or vanadium complex. This method proceeds by inserting an ester group at the 5-position of the thiophene ring, which can then be hydrolyzed to the carboxylic acid.

Below is a generalized experimental protocol for the synthesis of a 5-alkylthiophene-2-carboxylic acid via oxidation of the corresponding aldehyde, adapted from a procedure for a similar compound.[5]

Experimental Protocol: Oxidation of 5-Ethylthiophene-2-carbaldehyde

Materials:

-

5-Ethylthiophene-2-carbaldehyde

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

6N Hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a four-necked round-bottom flask, prepare a solution of 5-ethylthiophene-2-carbaldehyde in ethanol.

-

In a separate beaker, dissolve silver nitrate in deionized water and add it to the flask.

-

Prepare a solution of sodium hydroxide in deionized water. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature with continuous stirring.

-

After the addition is complete, continue to stir the mixture for an additional 1.5 hours.

-

Upon completion of the reaction, filter the mixture to remove the silver precipitate.

-

Acidify the filtrate with 6N HCl to precipitate the crude 5-Ethylthiophene-2-carboxylic acid.

-

Collect the crystalline product by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure compound.

Causality Behind Experimental Choices:

-

The use of silver nitrate as an oxidizing agent in the presence of a base is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other functional groups on the thiophene ring.

-

The dropwise addition of sodium hydroxide helps to control the reaction temperature, as the oxidation can be exothermic.

-

Acidification of the filtrate protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 5-Ethylthiophene-2-carboxylic acid.

Applications in Drug Discovery and Development

Thiophene-containing compounds are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[6][7] The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with biological targets. 5-Ethylthiophene-2-carboxylic acid and its derivatives have been explored for several therapeutic applications.

As a Scaffold for Bioactive Molecules:

The carboxylic acid and the thiophene ring of 5-Ethylthiophene-2-carboxylic acid can be readily functionalized, making it a versatile starting material for the synthesis of more complex molecules.[1][2] For example, the carboxylic acid can be converted to esters, amides, or other functional groups, while the thiophene ring can undergo electrophilic substitution reactions.

Derivatives with Biological Activity:

-

Antiviral Activity: Derivatives of thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus.[8]

-

Antibacterial Activity: Thiophene-based compounds have shown promising antibacterial activity against various strains of bacteria, including extensively drug-resistant (XDR) Salmonella Typhi.[9][10]

-

Anti-inflammatory Activity: The thiophene scaffold is present in several anti-inflammatory drugs. Derivatives of thiophene-2-carboxylic acid have been investigated for their potential to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][7]

-

Anticancer Activity: Certain derivatives of 5-bromothiophene-2-carboxylic acid have been evaluated for their antiproliferative effects against various cancer cell lines.[11]

Logical Workflow for Drug Discovery

Caption: The role of 5-Ethylthiophene-2-carboxylic acid in a typical drug discovery workflow.

Conclusion

5-Ethylthiophene-2-carboxylic acid is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives highlight its potential for the development of new therapeutic agents to address a range of diseases. This guide provides a foundational understanding of this important compound, intended to empower researchers and scientists in their pursuit of novel chemical entities with therapeutic promise.

References

-

PrepChem.com. Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

National Center for Biotechnology Information. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Thiophene-2-carboxylic Acid Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and biological evaluation of novel active arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]- and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid. Available from: [Link]

-

Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link]

-

MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

-

National Center for Biotechnology Information. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

-

ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Available from: [Link]

-

National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

"5-Ethylthiophene-2-carboxylic acid" synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Ethylthiophene-2-carboxylic Acid

Foreword for the Advanced Practitioner

This document provides a comprehensive overview of the synthetic pathways leading to 5-ethylthiophene-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a senior application scientist, the aim is to transcend a mere recitation of protocols. Instead, this guide delves into the mechanistic underpinnings and strategic considerations that inform the choice of one synthetic route over another. We will explore the nuances of electrophilic substitution on the electron-rich thiophene ring, the strategic application of organometallic intermediates, and the elegance of modern catalytic C-H functionalization. Each described protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of 5-Ethylthiophene-2-carboxylic Acid

5-Ethylthiophene-2-carboxylic acid is a valuable scaffold in the design of novel chemical entities. The thiophene-2-carboxylic acid moiety is a known pharmacophore, and the ethyl group at the 5-position allows for the modulation of lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties. Its derivatives have been explored for a range of biological activities, making robust and scalable synthetic access a key priority for researchers in drug development.

Core Synthetic Strategies

The synthesis of 5-ethylthiophene-2-carboxylic acid can be approached through several distinct strategies, each with its own set of advantages and limitations. The primary disconnection points involve either the formation of the C-C bond of the carboxylic acid group or the introduction of the ethyl group onto a pre-existing thiophene-2-carboxylic acid framework. We will explore the following key pathways:

-

Direct Carboxylation of 2-Ethylthiophene: Modern approaches focusing on the direct functionalization of a C-H bond.

-

Acylation of 2-Ethylthiophene followed by Oxidation: A classic and reliable two-step sequence.

-

Organometallic Approaches: The use of Grignard or organolithium reagents for the introduction of the carboxyl group.

Pathway 1: Direct C-H Carboxylation of 2-Ethylthiophene

Direct C-H carboxylation represents a highly atom-economical and elegant approach to the synthesis of carboxylic acids, utilizing carbon dioxide as the carboxylating agent. This strategy avoids the need for pre-functionalized starting materials, such as halogenated thiophenes.

Silver(I)-Catalyzed C-H Carboxylation

Recent advancements have demonstrated the efficacy of silver(I) catalysts in promoting the direct carboxylation of electron-rich heterocycles like thiophene.[1][2][3] The key to this transformation is the in-situ generation of a reactive organosilver intermediate that can be trapped by CO₂.[3]

Mechanism: The catalytic cycle is believed to involve the deprotonation of the most acidic C-H bond of 2-ethylthiophene (at the 5-position) by a silver-base complex, typically involving a phosphine ligand and an alkoxide base.[1][3] The resulting arylsilver intermediate then undergoes carboxylation upon reaction with carbon dioxide.

Causality of Experimental Choices:

-

Catalyst: Silver(I) salts are effective for this transformation, and the choice of ligand (e.g., a phosphine) is crucial for stabilizing the active catalytic species and promoting the desired reactivity.

-

Base: A strong, non-nucleophilic base, such as lithium tert-butoxide, is often required to facilitate the initial C-H activation step. The use of an alkoxide base has been shown to be critical for the exergonic formation of the arylsilver intermediate.[1]

-

CO₂ Pressure: The reaction is typically carried out under an atmosphere of CO₂, and the pressure can be adjusted to optimize the reaction rate and yield.

Experimental Protocol: Representative Ag(I)-Catalyzed Carboxylation

-

To a dry autoclave, add 2-ethylthiophene (1.0 mmol), Ag catalyst (e.g., AgOAc, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., LiOt-Bu, 2.0 mmol) in an anhydrous solvent (e.g., THF).

-

Seal the autoclave, purge with CO₂, and then pressurize to the desired pressure (e.g., 10 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours).

-

After cooling to room temperature, carefully vent the CO₂.

-

Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Carboxylation

Palladium catalysts are also effective for the direct carboxylation of thiophenes.[4] The mechanism involves the formation of a carbanion through the cleavage of the C-H bond, followed by the insertion of CO₂.[4] The CO₂ insertion step is often the rate-determining step in the catalytic cycle.[4]

Diagram of the Direct Carboxylation Pathway:

Caption: Direct C-H carboxylation of 2-ethylthiophene.

Pathway 2: Friedel-Crafts Acylation and Subsequent Oxidation

This is a robust and widely applicable two-step method for the synthesis of thiophene-2-carboxylic acids.[5][6] It involves the introduction of an acetyl group at the 5-position of 2-ethylthiophene via a Friedel-Crafts acylation, followed by oxidation of the resulting ketone to the carboxylic acid.

Friedel-Crafts Acylation of 2-Ethylthiophene

The Friedel-Crafts acylation of thiophene is a classic electrophilic aromatic substitution reaction. Thiophene is highly reactive towards electrophilic substitution, and the reaction typically occurs at the 2- and 5-positions. In the case of 2-ethylthiophene, the ethyl group is an activating, ortho-, para-director, further favoring substitution at the 5-position.

Mechanism: The reaction proceeds via the formation of a resonance-stabilized acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[7] The acylium ion then acts as the electrophile, attacking the electron-rich thiophene ring.

Causality of Experimental Choices:

-

Acylating Agent: Acetic anhydride is a common and effective acylating agent.[8][9]

-

Catalyst: While strong Lewis acids like AlCl₃ are traditionally used, milder solid-acid catalysts such as zeolites (e.g., Hβ) have been shown to be highly effective and offer advantages in terms of catalyst recovery and reuse.[8][9] Ortho-phosphoric acid has also been reported as an efficient catalyst.[6]

-

Solvent: The choice of solvent depends on the catalyst used. For traditional Lewis acids, non-polar solvents like dichloromethane or carbon disulfide are common. For solid-acid catalysts, the reaction can sometimes be run neat.

Experimental Protocol: Representative Friedel-Crafts Acylation

-

To a stirred solution of 2-ethylthiophene (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 mmol) at 0 °C.

-

Add the acylating agent (e.g., acetyl chloride, 1.1 mmol) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

-

After filtration and removal of the solvent, the crude 5-acetyl-2-ethylthiophene is obtained and can be purified by distillation or chromatography.

Oxidation of 5-Acetyl-2-ethylthiophene

The oxidation of the acetyl group to a carboxylic acid is a standard transformation. The haloform reaction is a common method for the oxidation of methyl ketones.

Mechanism: The haloform reaction involves the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by the cleavage of the resulting trihalomethyl ketone to form the carboxylate and a haloform.

Experimental Protocol: Representative Haloform Oxidation

-

Dissolve 5-acetyl-2-ethylthiophene (1.0 mmol) in a suitable solvent (e.g., dioxane or THF).

-

Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

-

Add the hypohalite solution dropwise to the solution of the ketone, maintaining the temperature below a certain point (e.g., 10 °C).

-

Stir the reaction mixture for several hours at room temperature.

-

Destroy any excess hypohalite with a reducing agent (e.g., sodium bisulfite).

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.

Diagram of the Acylation-Oxidation Pathway:

Caption: Synthesis via Friedel-Crafts acylation and oxidation.

Pathway 3: Organometallic Approaches

The use of organometallic reagents, such as Grignard or organolithium compounds, provides a powerful and versatile method for the formation of the C-C bond of the carboxylic acid group. This approach typically starts with a halogenated 2-ethylthiophene.

Grignard Reagent Formation and Carboxylation

This method involves the formation of a Grignard reagent from a bromo- or iodo-2-ethylthiophene, followed by quenching with carbon dioxide (dry ice).

Mechanism: The Grignard reagent is formed by the reaction of the organohalide with magnesium metal. This organomagnesium species is a strong nucleophile and base. It readily attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.

Causality of Experimental Choices:

-

Halogenated Precursor: 5-Bromo-2-ethylthiophene is a suitable starting material. It can be prepared by the bromination of 2-ethylthiophene.

-

Grignard Formation: The reaction is carried out in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen.

-

Carboxylation: Solid carbon dioxide (dry ice) is a convenient and inexpensive source of CO₂. It is crucial to use an excess of dry ice to ensure complete carboxylation.

Experimental Protocol: Representative Grignard Carboxylation

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine (as an activator).

-

Add a solution of 5-bromo-2-ethylthiophene in anhydrous THF dropwise to initiate the Grignard formation. The reaction is typically exothermic.

-

Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture in portions.

-

Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with an ether solvent. The organic layers are combined, washed with brine, dried, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography.

Diagram of the Grignard Pathway:

Caption: Synthesis via Grignard reagent and carboxylation.

Quantitative Data Summary

| Pathway | Key Steps | Typical Yields | Key Reagents | Advantages | Disadvantages |

| Direct C-H Carboxylation | C-H activation, Carboxylation | Moderate to Good | Ag(I) or Pd(II) catalyst, Base, CO₂ | Atom economical, avoids pre-functionalization | Requires specialized equipment (autoclave), catalyst cost |

| Friedel-Crafts & Oxidation | Acylation, Oxidation | Good to Excellent | Lewis acid, Acylating agent, Oxidant | High yielding, well-established, scalable | Two-step process, potential for side products in acylation |

| Grignard Carboxylation | Halogenation, Grignard formation, Carboxylation | Good | Mg, CO₂, Halogenated thiophene | Versatile, reliable for C-C bond formation | Requires anhydrous conditions, multi-step from 2-ethylthiophene |

Conclusion

The synthesis of 5-ethylthiophene-2-carboxylic acid can be accomplished through several effective routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. Direct C-H carboxylation represents the most modern and atom-economical approach, though it may require specialized equipment. The Friedel-Crafts acylation followed by oxidation is a classic and high-yielding sequence that is often amenable to large-scale production. The Grignard-based method offers a reliable way to form the crucial C-C bond, provided that the halogenated precursor is readily accessible. A thorough understanding of the mechanisms and experimental parameters for each of these pathways will enable the researcher to make an informed decision and successfully synthesize this valuable building block.

References

- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics2021, 40 (19), 3379–3387. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00372]

- Thiophene-2-carboxylic acid. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene-2-carboxylic_acid]

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC2004, (xi), 53-60. [URL: https://www.semantic-scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Dzhemilev-Khafizov/0f52e5055b8e919f8642051187449553f195e55b]

- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics2021. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00372]

- Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-step-iv-production-of-5-hexylthiophene-2-carboxylic-acid]

- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [URL: https://www.researchgate.

- Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00372]

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica2016, 8(1), 46-61. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]

- Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Molecules2022, 27(12), 3845. [URL: https://www.mdpi.com/1420-3049/27/12/3845]

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry2011, 7, 1327–1336. [URL: https://www.beilstein-journals.org/bjoc/articles/7/149]

- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development2024. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00424]

- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry2013, 25(18), 10459-10462. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_18_125]

- Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [URL: https://www.tsijournals.

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [URL: https://www.tsijournals.

Sources

Spectroscopic Elucidation of 5-Ethylthiophene-2-carboxylic acid: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science research, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties.[1] Among these, 5-Ethylthiophene-2-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its precise structural characterization is paramount to ensure the integrity and success of subsequent research and development endeavors. This technical guide provides an in-depth analysis of the spectroscopic data of 5-Ethylthiophene-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, supported by data from analogous compounds, to offer a comprehensive characterization protocol.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The workflow for the complete spectroscopic characterization of 5-Ethylthiophene-2-carboxylic acid is a multi-faceted approach, ensuring unambiguous structural confirmation.

Sources

"5-Ethylthiophene-2-carboxylic acid" chemical reactivity and stability

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 5-Ethylthiophene-2-carboxylic acid

Introduction: The Versatile Thiophene Scaffold

5-Ethylthiophene-2-carboxylic acid is a substituted heterocyclic compound featuring a thiophene ring, a five-membered aromatic system containing a sulfur atom.[1] Its structure is characterized by an electron-donating ethyl group at the 5-position and an electron-withdrawing carboxylic acid group at the 2-position. This electronic arrangement imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science. Thiophene derivatives are integral to numerous pharmaceuticals and are crucial in the development of organic semiconductors and corrosion inhibitors.[2] This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of 5-Ethylthiophene-2-carboxylic acid, grounded in established chemical principles and supported by relevant literature.

Part 1: Molecular Properties and Spectroscopic Data

A foundational understanding of the physicochemical properties of 5-Ethylthiophene-2-carboxylic acid is essential for its effective use in synthesis and formulation.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [1][3] |

| Molecular Weight | 156.20 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [1][3] |

| SMILES | CCc1ccc(s1)C(O)=O | [3] |

| CAS Number | 23229-72-3 |

Structural Representation

The core structure, featuring the thiophene ring with substituents at the C2 and C5 positions, is depicted below.

Caption: Structure of 5-Ethylthiophene-2-carboxylic acid.

Part 2: Chemical Reactivity Profile

The reactivity of 5-Ethylthiophene-2-carboxylic acid is governed by its two primary functional groups: the carboxylic acid and the substituted thiophene ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, primarily through reactions like esterification and amidation.

The conversion of the carboxylic acid to an ester is a fundamental transformation. The choice of method depends on the scale and the nature of the alcohol.

Conceptual Insight (Fischer-Tropsch Esterification): For simple, robust alcohols, the Fischer-Tropsch esterification offers a cost-effective and straightforward approach. This equilibrium-driven process involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[4] The use of excess alcohol or the removal of water drives the reaction toward the ester product.[5]

Experimental Protocol: Synthesis of Ethyl 5-ethylthiophene-2-carboxylate

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 5-Ethylthiophene-2-carboxylic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Sources

- 1. PubChemLite - 5-ethylthiophene-2-carboxylic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 2. Buy 5-Acetylthiophene-2-carboxamide | 68257-89-6 [smolecule.com]

- 3. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

Discovery and history of thiophene-2-carboxylic acids

An In-depth Technical Guide to the Discovery and Synthetic History of Thiophene-2-Carboxylic Acids

Abstract

Thiophene-2-carboxylic acid, a cornerstone of heterocyclic chemistry, stands as a pivotal structural motif in pharmaceuticals, agrochemicals, and materials science. Its journey from an obscure derivative of a coal tar contaminant to a high-value synthetic building block is a narrative of serendipity, systematic investigation, and chemical innovation. This technical guide provides a comprehensive exploration of this journey, beginning with the foundational discovery of the parent heterocycle, thiophene, by Viktor Meyer. It meticulously details the evolution of synthetic methodologies for preparing thiophene-2-carboxylic acid, from classical oxidation reactions to modern organometallic and direct carboxylation strategies. Through detailed protocols, comparative data, and mechanistic insights, this guide offers researchers, scientists, and drug development professionals a deep understanding of the causality behind experimental choices and the enduring legacy of this versatile molecule.

The Serendipitous Discovery of the Thiophene Ring

The history of thiophene-2-carboxylic acid is inextricably linked to the discovery of its parent heterocycle, thiophene. This discovery was a classic example of scientific serendipity, challenging the established understanding of benzene chemistry in the late 19th century.

In 1882, the German chemist Viktor Meyer was performing a routine lecture demonstration known as the "indophenin test" to show the presence of benzene.[1] The test involved mixing the sample with isatin and concentrated sulfuric acid, which, with crude benzene, reliably produced a vibrant blue color.[2][3] To Meyer's astonishment, when he repeated the experiment with highly purified benzene, which he had prepared from the decarboxylation of benzoic acid, the test failed completely.[4][5]

This critical observation led Meyer to a brilliant deduction: the blue indophenin dye was not a product of benzene itself, but of an unknown contaminant present in the crude, coal tar-derived benzene.[1] Through meticulous fractional distillation and selective chemical reactions, he successfully isolated this sulfur-containing compound, which exhibited physical properties, such as boiling point, remarkably similar to benzene.[2][3] He named this new five-membered aromatic heterocycle "thiophene," from the Greek words theion (sulfur) and phaino (to appear or shine).[3][6] This discovery not only introduced a new class of compounds but also highlighted the profound impact of impurities on chemical reactivity, fundamentally altering the course of aromatic chemistry.[5][7]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction

-

Preparation of Sodium Hypobromite Solution: In a flask immersed in an ice bath, slowly add 24.0 g (7.5 mL, 0.15 mol) of bromine to a stirred solution of 20.0 g (0.50 mol) of sodium hydroxide in 200 mL of water. Maintain the temperature below 10°C throughout the addition.

-

Oxidation: To the freshly prepared, cold hypobromite solution, add 12.6 g (0.10 mol) of 2-acetylthiophene dropwise with vigorous stirring. After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully destroy any excess hypobromite by the dropwise addition of a saturated sodium bisulfite solution until a starch-iodide paper test is negative.

-

Isolation of Product: Acidify the clear solution to a pH of ~2 with concentrated hydrochloric acid. The white precipitate of thiophene-2-carboxylic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. Recrystallization from hot water can be performed for higher purity.

Route 2: Carboxylation of Organometallic Intermediates

The development of organometallic chemistry provided more direct and often higher-yielding routes to thiophene-2-carboxylic acid. These methods rely on the creation of a nucleophilic carbon at the 2-position, which can then react with an electrophilic carbon source like carbon dioxide.

Method A: Grignard Reagent Carboxylation 2-Halothiophenes (e.g., 2-bromothiophene) can be converted into the corresponding Grignard reagent, 2-thienylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. [8][9]This powerful nucleophile readily attacks carbon dioxide (often supplied as solid dry ice), forming a magnesium carboxylate salt. [10][11]Subsequent acidic workup liberates the desired carboxylic acid. [8] Method B: Organolithium Reagent Carboxylation A more direct approach involves the deprotonation (lithiation) of thiophene itself. The protons at the 2- and 5-positions of thiophene are sufficiently acidic (pKa ≈ 35) to be removed by strong organolithium bases like n-butyllithium (n-BuLi). [2]This reaction is typically performed at low temperatures in an inert solvent like THF or diethyl ether. The resulting 2-thienyllithium is a potent nucleophile that reacts rapidly with CO₂ to form a lithium carboxylate, which is then protonated during aqueous workup. [12]This method is highly efficient and avoids the need to pre-functionalize the thiophene with a halogen.

Experimental Protocol: Synthesis via Direct Lithiation and Carboxylation

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Purge the system with dry nitrogen.

-

Lithiation: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask, followed by 8.4 g (0.10 mol) of thiophene. Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add 44 mL of n-butyllithium (2.5 M in hexanes, 0.11 mol) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.

-

Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur. Allow the mixture to slowly warm to room temperature overnight as the CO₂ sublimes.

-

Work-up and Isolation: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Purification: Cool the aqueous layer in an ice bath and acidify with 6 M hydrochloric acid until the pH is ~2, precipitating the product. Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

Modern Advancements: Direct C–H Carboxylation

More recent research has focused on the direct carboxylation of thiophene's C–H bond with CO₂, bypassing the need for stoichiometric organometallic reagents. These methods are atom-economical and environmentally favorable. One promising approach involves using a solvent-free medium of molten alkali metal carbonates (e.g., Cs₂CO₃) and carboxylate salts at elevated temperatures. This basic medium is capable of deprotonating the thiophene C–H bond, allowing for subsequent insertion of CO₂. [13]While often requiring harsher conditions than organometallic routes, these methods represent an active area of research for developing greener synthetic pathways. [13]

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends on factors such as scale, available starting materials, and tolerance for specific reagents.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Oxidation | 2-Acetylthiophene | NaOH, Br₂ or Cl₂ | 60-75% | Commercially viable, uses inexpensive reagents. [14] | Multi-step process, use of hazardous halogens. [15] |

| Grignard | 2-Bromothiophene | Mg, CO₂ (dry ice) | 70-85% | Good yields, well-established procedure. [8] | Requires halogenated starting material, moisture-sensitive. |

| Lithiation | Thiophene | n-BuLi, CO₂ (dry ice) | 85-95% | Excellent yields, direct from thiophene, highly efficient. [2][12] | Requires cryogenic temperatures, pyrophoric reagent (n-BuLi). |

| Direct C-H | Thiophene | Cs₂CO₃, CO₂ (gas) | Variable | High atom economy, avoids organometallics. [13] | Requires high temperatures, may have selectivity issues. [13] |

Applications and Enduring Importance

Thiophene-2-carboxylic acid is far more than a simple derivative; it is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. [16][17]

-

Pharmaceuticals: The thiophene ring is a well-known bioisostere of the benzene ring. Replacing a phenyl group with a thienyl group can modulate a molecule's metabolic stability, solubility, and receptor binding affinity. [1]Thiophene-2-carboxylic acid is a key precursor for drugs like the anti-inflammatory agent Suprofen . [18]* Organic Synthesis: The carboxylic acid group is a versatile handle for further transformations into esters, amides, and acid chlorides. [19][20]Furthermore, the thiophene ring itself can be further functionalized. Treatment with strong bases like LDA can lead to double deprotonation, creating a 5-lithio derivative that opens pathways to a multitude of 2,5-disubstituted thiophenes. [18]* Materials Science: Thiophene derivatives, including those derived from the carboxylic acid, are used in the synthesis of conductive polymers and organic electronics. [17]

Conclusion

From its origins in Viktor Meyer's astute observation of a "failed" reaction, the chemistry of thiophene has grown into a vast and vital field. Thiophene-2-carboxylic acid exemplifies this trajectory, with its synthetic routes evolving from classical, multi-step procedures to elegant and highly efficient organometallic and direct functionalization strategies. Its enduring importance in drug discovery and materials science is a testament to the utility of this simple heterocyclic acid. The continued development of more sustainable synthetic methods ensures that the story of thiophene-2-carboxylic acid will continue to be written in laboratories and industries for the foreseeable future.

References

-

Wikipedia. (n.d.). Thiophene. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Viktor Meyer. Retrieved January 10, 2026, from [Link]

-

Stanislaw, P. (2022). Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century. Retrieved January 10, 2026, from [Link]

-

World of Chemicals. (n.d.). Viktor Meyer. Retrieved January 10, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 10, 2026, from [Link]

-

Britannica. (2018, November 23). Thiophene. Retrieved January 10, 2026, from [Link]

-

chemeurope.com. (n.d.). Viktor Meyer. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery. Retrieved January 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Acetylthiophene. Retrieved January 10, 2026, from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.

-

PrepChem.com. (n.d.). Synthesis of 2-methylbenzo[b]thiophene-5-carboxylic acid. Retrieved January 10, 2026, from [Link]

-

Wikiwand. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2008, November). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved January 10, 2026, from [Link]

-

MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a.... Retrieved January 10, 2026, from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 5. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viktor Meyer [sites.itservices.cas.unt.edu]

- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 18. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]

The Rising Potential of 5-Ethylthiophene-2-carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

The landscape of modern scientific research, particularly in the realms of medicinal chemistry and materials science, is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for innovation. Within this dynamic environment, heterocyclic compounds have consistently demonstrated their versatility and significance. Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged pharmacophore" due to its widespread presence in a multitude of biologically active compounds and functional materials. This guide focuses on a specific, yet highly promising derivative: 5-Ethylthiophene-2-carboxylic acid .

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the potential research applications of this compound. We will delve into its synthesis, explore its utility as a versatile building block for drug discovery, and examine its prospective role in the development of advanced organic materials. The insights provided herein are grounded in established scientific principles and supported by relevant literature, with the goal of empowering researchers to unlock the full potential of this intriguing molecule.

Core Chemical Properties and Synthesis

Before exploring its applications, a fundamental understanding of the physicochemical properties and synthetic routes to 5-Ethylthiophene-2-carboxylic acid is essential.

| Property | Value | Reference |

| CAS Number | 23229-72-3 | [1]() |

| Molecular Formula | C₇H₈O₂S | [2]() |

| Molecular Weight | 156.20 g/mol | [2]() |

| Appearance | Solid | [2]() |

| SMILES | CCc1ccc(s1)C(O)=O | [2]() |

| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [2]() |

Synthetic Pathways

The synthesis of 5-Ethylthiophene-2-carboxylic acid can be approached through several strategic routes. The selection of a particular pathway will often depend on the availability of starting materials and the desired scale of the reaction. Two plausible and laboratory-validated approaches are detailed below.

A common and effective method for the preparation of carboxylic acids is the oxidation of the corresponding aldehyde. This approach offers high yields and relatively straightforward purification. A detailed protocol, adapted from the synthesis of a similar compound, 5-hexylthiophene-2-carboxylic acid, is provided below[3].

Experimental Protocol: Oxidation of 5-Ethylthiophene-2-carbaldehyde

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 5-ethylthiophene-2-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Preparation of Oxidant: In a separate beaker, prepare a solution of silver nitrate (AgNO₃, 2.2 equivalents) in water.

-

Addition of Base: To the stirred solution of the aldehyde, add the silver nitrate solution. Subsequently, add a solution of sodium hydroxide (NaOH, 2.5 equivalents) in water dropwise over 30 minutes, maintaining the reaction temperature at room temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the silver precipitate. Acidify the filtrate with 6N hydrochloric acid (HCl) to precipitate the crude 5-Ethylthiophene-2-carboxylic acid.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system, such as 50% aqueous ethanol, to obtain the pure product.

Diagram of Synthetic Workflow: Oxidation Method

Sources

The Strategic Role of 5-Ethylthiophene-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Legacy of the Thiophene Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold." Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, has cemented its place in a multitude of approved drugs.[1] The thiophene moiety is a key component in pharmaceuticals ranging from anti-inflammatory agents like Suprofen and Tiaprofenic acid to blockbuster antiplatelet drugs such as Clopidogrel.[1] This guide delves into a specific, yet increasingly important, building block within this chemical family: 5-Ethylthiophene-2-carboxylic acid . We will explore its synthesis, derivatization, and strategic application in the design of novel therapeutics, providing a technical narrative for researchers and drug development professionals.

Physicochemical Properties and Strategic Value

5-Ethylthiophene-2-carboxylic acid is a solid at room temperature with a molecular weight of 156.20 g/mol .[2] Its structure, featuring a carboxylic acid group at the 2-position and an ethyl group at the 5-position of the thiophene ring, presents a unique combination of functionalities for medicinal chemists.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.20 g/mol | [2] |

| Form | Solid | [2] |

| InChI Key | ZVBNGIDVTPTFCL-UHFFFAOYSA-N | [2] |

The strategic value of this molecule lies in the interplay of its three key components:

-

The Thiophene Ring: A robust aromatic system that serves as a stable scaffold. Its sulfur atom can engage in hydrogen bonding and other non-covalent interactions within a biological target.

-

The Carboxylic Acid Group: This versatile functional group can act as a hydrogen bond donor and acceptor, form salt bridges with basic residues in a protein, and serve as a handle for further chemical modification, such as amidation or esterification.

-

The 5-Ethyl Group: This small alkyl group is critical for modulating the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability and improve oral bioavailability. The ethyl group can also occupy hydrophobic pockets within a target protein, contributing to binding affinity and selectivity.

Synthesis of 5-Ethylthiophene-2-carboxylic Acid and Key Intermediates

A common and versatile starting point for many synthetic campaigns involving this scaffold is 4-bromo-5-ethylthiophene-2-carboxylic acid . A documented synthesis for this key intermediate provides a reliable and scalable route.

Experimental Protocol: Synthesis of 4-Bromo-5-ethylthiophene-2-carboxylic acid

This protocol is adapted from a method described in the patent literature.

Objective: To synthesize 4-bromo-5-ethylthiophene-2-carboxylic acid from 4,5-dibromothiophene-2-carboxylic acid.

Materials:

-

4,5-dibromothiophene-2-carboxylic acid

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in cyclohexane (2.0 M solution)

-

Iodoethane

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10 g (35 mmol) of 4,5-dibromothiophene-2-carboxylic acid in 100 mL of dry THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 35 mL (70 mmol) of 2.0 M n-BuLi in cyclohexane dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add an excess of iodoethane and continue stirring at -78 °C for another 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 50 mL of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromo-5-ethylthiophene-2-carboxylic acid.

Applications in Drug Discovery and Development

The true utility of 5-ethylthiophene-2-carboxylic acid is demonstrated by its incorporation into advanced drug candidates. Patents reveal its role as a key building block in the synthesis of molecules targeting a range of diseases.

Dual Muscarinic Receptor Antagonists and β-Adrenoceptor Agonists for Pulmonary Disorders

In the quest for improved treatments for chronic obstructive pulmonary disease (COPD) and asthma, molecules with dual activity can offer significant advantages in terms of efficacy and patient compliance. 5-Ethylthiophene-2-carboxylic acid has been utilized in the synthesis of diazaspiro[5.5]undecane derivatives that function as both muscarinic receptor antagonists and β-adrenoceptor agonists.[3]

The synthesis involves the coupling of the 5-ethylthiophene-2-carboxylic acid with a complex amine scaffold using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]

Caption: Synthesis of a dual-acting bronchodilator.

In this context, the 5-ethylthiophene-2-carboxamide moiety likely contributes to the overall physicochemical properties of the final molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptors.

MARK Inhibitors for Neurodegenerative Diseases

Microtubule Affinity Regulating Kinase (MARK) is a therapeutic target for neurodegenerative disorders such as Alzheimer's disease.[4] The intermediate, 4-bromo-5-ethylthiophene-2-carboxylic acid, has been employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potent MARK inhibitors.[4]

The synthetic strategy often involves an initial amide coupling of the carboxylic acid, followed by a Suzuki coupling reaction at the bromine-bearing 4-position to introduce further molecular complexity.

Caption: Synthetic pathway to MARK inhibitors.

The 5-ethyl group in these inhibitors is positioned to potentially interact with a hydrophobic region of the MARK active site, thereby contributing to the potency and selectivity of the compound.

Structure-Activity Relationship (SAR) Considerations

While comprehensive SAR studies specifically dissecting the role of the 5-ethyl group are not abundant in the public domain, we can infer its importance from established medicinal chemistry principles and the context of its use.

-

Lipophilicity and Permeability: The ethyl group increases the lipophilicity of the scaffold compared to a methyl or hydrogen substituent. This can be crucial for crossing cellular membranes to reach intracellular targets like MARK, or for optimizing the pharmacokinetic profile for oral administration.

-

Hydrophobic Interactions: As mentioned, the ethyl group can fit into small to medium-sized hydrophobic pockets in a protein's binding site. The difference in size and conformation between an ethyl and a methyl or propyl group can be sufficient to significantly alter binding affinity.

-

Metabolic Stability: The ethyl group may influence the metabolic stability of the thiophene ring. While the thiophene ring itself can be susceptible to oxidation, the nature of the substituents can modulate the activity of metabolizing enzymes like cytochrome P450s.

Future Perspectives and Conclusion

5-Ethylthiophene-2-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of complex molecules targeting a range of diseases, from respiratory to neurodegenerative disorders. The strategic placement of the ethyl group allows for the fine-tuning of a compound's physicochemical properties, which is essential for successful drug development.

Future work will likely see the expanded use of this scaffold in other therapeutic areas. As our understanding of the structural biology of various drug targets deepens, the rational design of inhibitors incorporating the 5-ethylthiophene-2-carboxylic acid moiety will become even more precise. The development of novel synthetic methodologies will also broaden the accessibility and derivatization of this important chemical entity. For drug development professionals, 5-ethylthiophene-2-carboxylic acid represents a key tool in the arsenal for creating the next generation of innovative medicines.

References

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

- WO2009098448A1 - Compounds. Google Patents.

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Institutes of Health. Available at: [Link]

-

5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727. PubChem. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830. PubChem. Available at: [Link]

- WO2011087999A1 - Pyrazolo[1,5-a]pyrimidines as mark inhibitors. Google Patents.

Sources

Safety and handling precautions for "5-Ethylthiophene-2-carboxylic acid"

An In-Depth Technical Guide to the Safe Handling of 5-Ethylthiophene-2-carboxylic Acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 5-Ethylthiophene-2-carboxylic acid (CAS No. 23229-72-3). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or pilot plant setting. The guidance herein is synthesized from established safety data for the compound and its close structural analogs, promoting a culture of safety through scientific understanding and validated protocols.

Section 1: Compound Identification and Physicochemical Properties

5-Ethylthiophene-2-carboxylic acid is a heterocyclic building block used in organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific molecule is limited, its properties can be reliably inferred from its structure and data from analogous compounds.

| Property | Data | Source |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | |

| Appearance | Solid; Off-white to light brown | [2] |

| CAS Number | 23229-72-3 | [2] |

| Melting Point | 69 °C | [2] |

| pKa (Predicted) | 3.69 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Section 2: Hazard Identification and Risk Assessment

The primary directive in handling any chemical is to understand its intrinsic hazards. For 5-Ethylthiophene-2-carboxylic acid, the hazard profile is determined by GHS classifications and data from structurally similar thiophene carboxylic acids.

GHS Classification

The globally harmonized system (GHS) provides a clear, concise summary of the known hazards.

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning [2]

-

Hazard Statements:

-

H319: Causes serious eye irritation. [2] This is the primary, officially classified hazard for this specific compound.

-

H315: Causes skin irritation. [2] This is listed for the target compound and is a common hazard for related thiophene carboxylic acids.[3][4][5][6]

-

H335: May cause respiratory irritation. [2] Also common to this chemical class, this hazard should be assumed, particularly when handling the compound as a powder.[3][5][6][7]

-

Causality of Hazards: A Mechanistic View

-

Eye and Skin Irritation: The carboxylic acid moiety (-COOH) is the primary driver of irritant effects. Like other carboxylic acids, it can disrupt cell membranes and cause localized inflammation upon direct contact with mucosal tissues or skin.

-

Respiratory Irritation: Fine powders or dusts of the compound can be easily inhaled. As with skin and eyes, the acidic nature of the molecule can irritate the sensitive linings of the respiratory tract.

-

Reactivity Hazards: While stable under normal conditions, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6] Reactions with these can be exothermic and potentially violent. Thermal decomposition, especially in a fire, will produce toxic sulfur oxides (SOx) and carbon oxides (CO, CO₂).[5]

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment before any experimental work. The following workflow should be adopted:

Caption: A logical workflow for assessing and mitigating risks.

Section 3: Engineering and Administrative Controls

The first line of defense is always to engineer out the hazard. Personal Protective Equipment (PPE) is the last line of defense.

-

Primary Engineering Control: All weighing and manipulation of solid 5-Ethylthiophene-2-carboxylic acid must be performed inside a certified chemical fume hood. This prevents inhalation of dust and contains any potential spills. The fume hood's airflow should be verified before use.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[3][8]

-

Administrative Controls:

-

Restrict access to areas where the chemical is being used.

-

Minimize the quantity of material used to the amount essential for the experiment.

-

Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

-

Keep eyewash stations and safety showers unobstructed and test them regularly.[4][9][10]

-

Section 4: Personal Protective Equipment (PPE)

Correct selection and use of PPE are critical when direct contact with the chemical is possible.

-

Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing or spillage.[5]

-

Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact. For prolonged handling, consult a glove manufacturer's resistance chart.

-

Skin and Body Protection: A laboratory coat must be worn and fully buttoned. For larger quantities, a chemically resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[7][8][11]

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection is not required.[7] For large-scale work or in the event of a significant spill outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[8][12][13]

Caption: Correct PPE donning and doffing sequence.

Section 5: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and incidents.

Step-by-Step Handling Protocol

-

Preparation: Confirm the fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood. Don all required PPE as described in Section 4.

-

Weighing: Tare the balance with a weigh boat. Carefully transfer the solid from its storage container to the weigh boat using a clean spatula, minimizing any dust generation.

-

Transfer: Securely cap the primary storage container immediately after dispensing. To transfer the weighed solid to a reaction vessel, gently tap it from the weigh boat. If adding a solvent, do so slowly and inside the hood to avoid splashing.

-

Post-Handling: Thoroughly decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.

-

Hygiene: After the procedure is complete and waste is secured, remove PPE following the doffing sequence. Wash hands thoroughly with soap and water.[14][15]

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[3][7][14][15] The recommended storage temperature is 2-8°C.[2]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[3][7][14][15]

-

Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][6][10]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If irritation persists, seek medical attention.[3]

-

Inhalation: Move the affected person to fresh air immediately.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[5]

Spill Response Protocol

This protocol is for a small laboratory spill (<5g) and should only be performed by trained personnel. For larger spills, evacuate the area and contact emergency services.

-

Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible. Restrict access to the area.

-

Assess & Protect: Ensure you are wearing the appropriate PPE (goggles, lab coat, double nitrile gloves, and if outside a hood, a respirator).

-

Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8] Do NOT use combustible materials like paper towels for the initial covering.

-

Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3][15] Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal the waste container and handle it according to the disposal procedures in Section 7.

Caption: Decision tree for first aid response to exposure.

Section 7: Waste Disposal

All waste containing 5-Ethylthiophene-2-carboxylic acid must be treated as hazardous.

-

Waste Segregation: Never mix this waste with incompatible materials. Use separate, clearly labeled, and sealable containers for:

-

Solid Waste: Unused compound, contaminated spill cleanup materials, and disposable labware (e.g., weigh boats, gloves).

-

Liquid Waste: Solutions containing the dissolved compound.

-

-

Disposal Procedure: All waste must be disposed of through a licensed hazardous waste disposal contractor.[3][7] Do not dispose of this material down the drain or in regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Retrieved January 10, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved January 10, 2026, from [Link]

-

European Chemicals Agency (ECHA). (2023, June 9). Substance Information: Thiophene-2-carboxylic acid. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). 5-ethylthiophene-2-carboxylic acid (C7H8O2S). Retrieved January 10, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved January 10, 2026, from [Link]

Sources

- 1. PubChemLite - 5-ethylthiophene-2-carboxylic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 2. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [amp.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]